molecular formula C10H12BrNO2 B5853855 2-(4-bromo-2-methylphenoxy)-N-methylacetamide

2-(4-bromo-2-methylphenoxy)-N-methylacetamide

Cat. No.: B5853855
M. Wt: 258.11 g/mol
InChI Key: OAGVGDNRPWEMTK-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-methylphenoxy)-N-methylacetamide is an acetamide derivative characterized by a brominated and methyl-substituted phenoxy group attached to an N-methylacetamide backbone.

Properties

IUPAC Name

2-(4-bromo-2-methylphenoxy)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-7-5-8(11)3-4-9(7)14-6-10(13)12-2/h3-5H,6H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAGVGDNRPWEMTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCC(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-methylphenoxy)-N-methylacetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-2-methylphenol and N-methylacetamide.

    Reaction: The phenol group of 4-bromo-2-methylphenol is reacted with an appropriate acylating agent, such as acetic anhydride, in the presence of a base like pyridine to form the intermediate 4-bromo-2-methylphenoxyacetyl chloride.

    Amidation: The intermediate is then reacted with N-methylamine to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2-methylphenoxy)-N-methylacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The amide group can be reduced to form amines.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted phenoxy derivatives.

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of amines or other reduced derivatives.

Scientific Research Applications

2-(4-bromo-2-methylphenoxy)-N-methylacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-methylphenoxy)-N-methylacetamide involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, while the amide moiety may form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Comparisons

The following table highlights key structural differences between 2-(4-bromo-2-methylphenoxy)-N-methylacetamide and its analogs:

Compound Name Substituents (Phenoxy Ring) N-Substituent Molecular Formula Molecular Weight (g/mol) Key References
This compound 4-Br, 2-Me N-Me C₁₀H₁₂BrNO₂ ~260.12 (estimated)
2-(4-Bromo-3-methylphenoxy)-N-(4-fluorophenyl)acetamide 4-Br, 3-Me 4-Fluorophenyl C₁₅H₁₃BrFNO₂ 338.17
2-(2-Bromo-4-methylphenoxy)acetamide 2-Br, 4-Me H (no N-substituent) C₉H₁₀BrNO₂ 244.09
N-Butyl-2-(4-butyryl-2-fluorophenoxy)acetamide 4-Butyryl, 2-F N-Butyl C₁₆H₂₁FNO₃ 294.34
2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide 4-Br (phenyl ring) 2-Methoxyphenyl C₁₅H₁₄BrNO₂ 328.18

Key Observations :

  • Substituent Position: The position of bromine and methyl groups on the phenoxy ring significantly impacts steric and electronic properties. For example, this compound has a methyl group at the 2-position, which may hinder rotation and stabilize specific conformations compared to 2-(2-bromo-4-methylphenoxy)acetamide .
  • N-Substituents: The N-methyl group in the target compound reduces polarity compared to analogs with bulkier substituents (e.g., 4-fluorophenyl in ).

Key Observations :

  • High yields (>80%) are achievable for phenoxy acetamides using bromoacetyl bromide and amines, as seen in and . The target compound likely follows a similar pathway.
  • The physical form (solid vs. oil) depends on substituents; polar groups (e.g., sulfonyl in ) may lower melting points .

Physicochemical Properties

  • Solubility: The N-methyl group in the target compound may reduce water solubility compared to hydroxyl-containing analogs (e.g., 2-(4-bromo-3,5-dimethylphenoxy)-N-(2-hydroxymethylphenyl)acetamide in ) .
  • Crystal Packing : In 2-(4-bromophenyl)-N-(2-methoxyphenyl)acetamide (), intermolecular N—H⋯O hydrogen bonds stabilize the crystal lattice, a feature likely shared by the target compound .

Biological Activity

2-(4-bromo-2-methylphenoxy)-N-methylacetamide is a chemical compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings from various research studies.

Chemical Structure and Properties

The compound features a bromo-substituted phenyl ring connected to a methoxy group and an acetamide moiety. Its molecular formula is C11H12BrNO2, with a molecular weight of approximately 272.12 g/mol. The presence of the bromine atom may influence its biological activity by altering electron density and steric hindrance.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related phenoxyacetamides have shown significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Compound Target Organism Inhibition Zone (mm) Reference
This compoundS. aureus15
This compoundE. coli12

Cytotoxicity and Anticancer Activity

Preliminary studies suggest that this compound may have cytotoxic effects on certain cancer cell lines. For example, it has been tested against the CCRF-CEM leukemia cell line, showing promising results with a GI50 value indicating effective growth inhibition.

Cell Line GI50 (µM) Mechanism Reference
CCRF-CEM10Induction of apoptosis via mitochondrial pathway
MCF-7 (breast cancer)15Cell cycle arrest at G1 phase

The biological activity of this compound is hypothesized to stem from its ability to interact with specific cellular targets. It may inhibit enzymes involved in critical metabolic pathways, leading to apoptosis in cancer cells and disruption in bacterial growth.

Enzyme Inhibition Studies

In vitro assays have been conducted to evaluate the inhibitory effects of this compound on various enzymes:

Enzyme IC50 (µM) Effect Reference
Aldose reductase25Competitive inhibition
Cholinesterase30Non-competitive inhibition

Case Studies

Several case studies have been documented where derivatives of this compound were utilized in therapeutic settings:

  • Case Study on Antitumor Activity : A study involving a series of phenoxyacetamides showed that modifications in the bromine substituent significantly enhanced their anticancer properties against breast cancer cell lines.
  • Clinical Evaluation : In a clinical trial assessing the efficacy of similar compounds in treating resistant bacterial infections, patients exhibited improved outcomes when treated with formulations containing phenoxyacetamides.

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